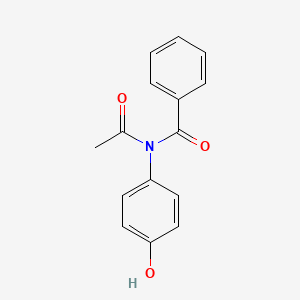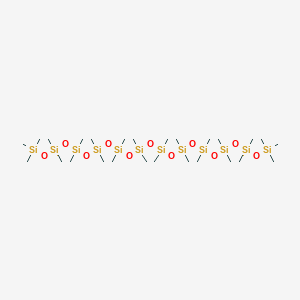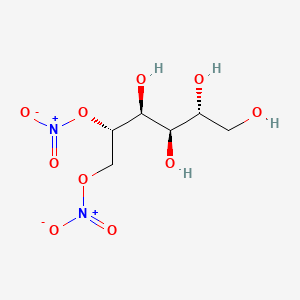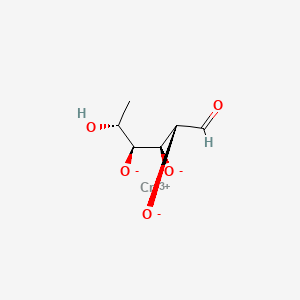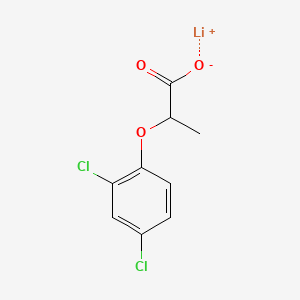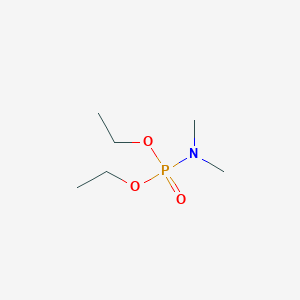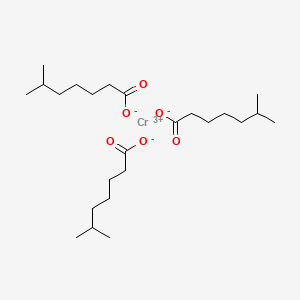
Chromium isooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is typically an orange to brown solid that is stable at room temperature but decomposes upon heating, releasing toxic gases . This compound is soluble in organic solvents such as ethanol and acetone . Chromium isooctanoate is widely used as a catalyst in various industrial processes, particularly in the polymer and plastics industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium isooctanoate is commonly synthesized by reacting isooctanoic acid with chromium trioxide or chromium chloride . The reaction typically takes place in an organic solvent under controlled temperature and reaction time conditions . For example, the reaction between isooctanoic acid and chromium trioxide can be carried out in ethanol at a temperature of around 60°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions in reactors equipped with temperature and pressure control systems . The process may include steps such as purification and crystallization to obtain the final product in a pure form . The use of advanced technologies and equipment ensures high yield and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Chromium isooctanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: This compound can be oxidized to higher oxidation states of chromium, such as chromium(VI).
Reduction: It can be reduced to lower oxidation states, such as chromium(II).
Substitution: The compound can undergo ligand exchange reactions where the isooctanoate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can produce chromium(VI) compounds, while reduction can yield chromium(II) compounds .
Scientific Research Applications
Chromium isooctanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which chromium isooctanoate exerts its effects involves its interaction with molecular targets and pathways in various systems . In biological systems, this compound can enhance insulin signaling by upregulating insulin-stimulated insulin signal transduction . This involves the activation of effector molecules downstream of the insulin receptor, leading to improved glucose uptake and metabolism .
Comparison with Similar Compounds
Chromium isooctanoate can be compared with other similar compounds, such as:
Chromium acetate: Another organometallic compound used as a catalyst in various reactions.
Chromium chloride: Used in similar applications but has different reactivity and solubility characteristics.
Chromium nitrate: Another chromium compound with distinct properties and applications, particularly in the production of pigments and coatings.
This compound is unique due to its specific ligand structure, which imparts distinct solubility and catalytic properties compared to other chromium compounds .
Properties
CAS No. |
84777-60-6 |
|---|---|
Molecular Formula |
C24H45CrO6 |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
chromium(3+);6-methylheptanoate |
InChI |
InChI=1S/3C8H16O2.Cr/c3*1-7(2)5-3-4-6-8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
InChI Key |
FRBFQWMZETVGKX-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


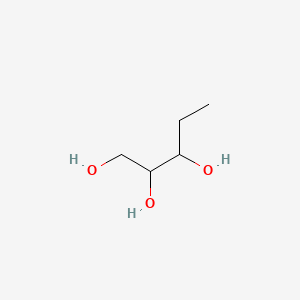
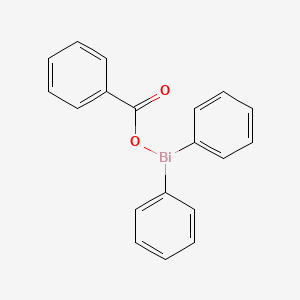

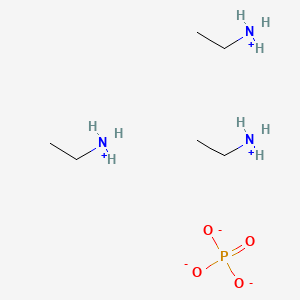
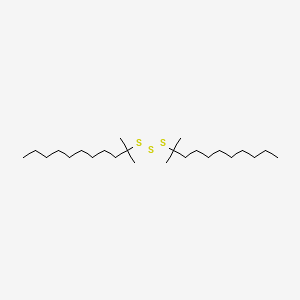

![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)
